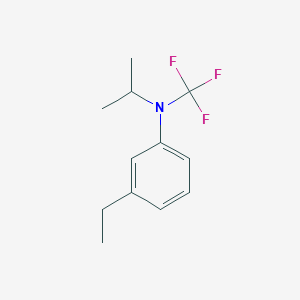
3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. The trifluoromethyl group (-CF₃) is a significant functional group in this compound, known for its electron-withdrawing properties, which can influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline can be achieved through various methods. One common approach involves the reaction of 3-ethyl aniline with isopropyl trifluoromethyl ketone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the ketone, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or copper, can enhance the reaction rate and selectivity. Additionally, optimizing reaction parameters like temperature, pressure, and solvent choice is crucial for efficient production.
化学反应分析
Types of Reactions
3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydrocarbon derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.
科学研究应用
3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its unique chemical properties.
作用机制
The mechanism by which 3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets. The electron-withdrawing nature of the trifluoromethyl group can also influence the compound’s binding affinity to enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- 3-ethyl-N-methyl-N-(trifluoromethyl)aniline
- 3-ethyl-N-isopropyl-N-(difluoromethyl)aniline
- 3-ethyl-N-isopropyl-N-(trifluoromethoxy)aniline
Uniqueness
3-ethyl-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and isopropyl groups, along with the trifluoromethyl group. This combination of substituents can significantly influence the compound’s chemical reactivity, physical properties, and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C12H16F3N |
|---|---|
分子量 |
231.26 g/mol |
IUPAC 名称 |
3-ethyl-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H16F3N/c1-4-10-6-5-7-11(8-10)16(9(2)3)12(13,14)15/h5-9H,4H2,1-3H3 |
InChI 键 |
XBNIIXWMCUDPIC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)N(C(C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















